NG-Hydroxy-L-arginine, Monoacetate Salt
Overview
Description
Synthesis Analysis
The synthesis of NG-Hydroxy-L-arginine involves the hydroxylation of L-arginine, a process catalyzed by nitric oxide synthase (NOS). This reaction is critical in the NO biosynthesis pathway. For instance, L-NG-Methylarginine undergoes NADPH-dependent hydroxylation to form NG-Hydroxy-L-arginine, indicating the involvement of enzyme-mediated transformations in its production (Feldman et al., 1993).
Molecular Structure Analysis
NG-Hydroxy-L-arginine's molecular structure features a guanidino group that is crucial for its biochemical activity. The compound's reactivity and role as a substrate for further reactions in NO synthesis can be attributed to this functional group. Molecular structure studies provide insights into its role as an intermediate in nitric oxide synthesis and its interaction with enzymes like arginase and NOS.
Chemical Reactions and Properties
NG-Hydroxy-L-arginine participates in various chemical reactions, highlighting its role as a potent competitive inhibitor of rat liver arginase, which suggests its significance in regulating NO levels in tissues or cells that synthesize both NO and contain arginase (Daghigh et al., 1994). Its conversion to nitric oxide and citrulline by endothelial cells underscores its pivotal role in vascular biology and the regulation of blood pressure (Zembowicz et al., 1991).
Scientific Research Applications
NG-Hydroxy-L-arginine (NOHA) is an intermediate in nitric oxide (NO) biosynthesis. It has been found to be a potent inhibitor of rat liver arginase, which impacts NO levels in tissues and cells synthesizing both NO and containing arginase (Daghigh, Fukuto, & Ash, 1994).
In vascular research, NOHA has shown potential as a biomarker for monitoring disruptions in the urea cycle. This was determined through its electrochemical mechanism at +355 mV vs Ag/AgCl in an electrochemical process (Arral, Tooley, Ziino, & Halpern, 2020).
NG-Hydroxy-L-arginine has been studied for its role in the production of nitric oxide in cells. Nitric oxide synthase shows substrate protection against inactivation, suggesting that NOHA may play a role in NO production in cells (Pufahl, Nanjappan, Woodard, & Marletta, 1992).
It has been used as a substrate for the constitutive nitric oxide synthase (NOS) in cultured endothelial cells, leading to the formation of a potent and stable vasodilator (Zembowicz, Hecker, Macarthur, Sessa, & Vane, 1991).
The compound also plays a crucial role in learning and memory processes, as well as in the regulation of monoamine metabolism in the rat brain (Yamada, Noda, Nakayama, Komori, Sugihara, Hasegawa, & Nabeshima, 1995).
properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NG-Hydroxy-L-arginine, Monoacetate Salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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